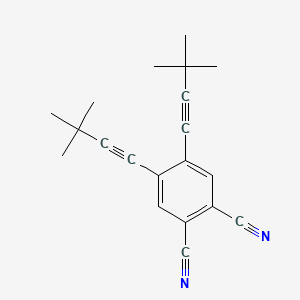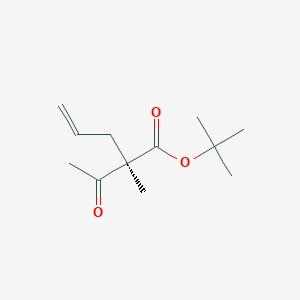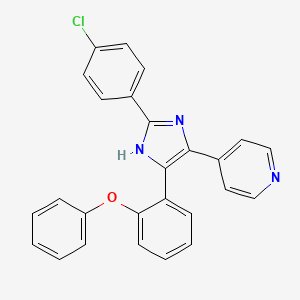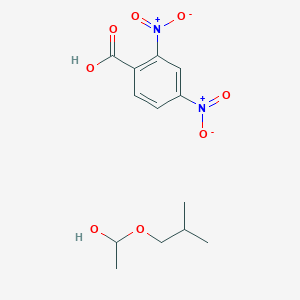![molecular formula C19H36O2Sn B12566530 Tributyl[4-(1,3-dioxolan-2-YL)buta-1,3-dien-1-YL]stannane CAS No. 214493-35-3](/img/structure/B12566530.png)
Tributyl[4-(1,3-dioxolan-2-YL)buta-1,3-dien-1-YL]stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tributyl[4-(1,3-dioxolan-2-yl)buta-1,3-dien-1-yl]stannane is a chemical compound known for its unique structure and properties. It is a stannane derivative, which means it contains a tin (Sn) atom bonded to organic groups. The compound features a 1,3-dioxolane ring and a butadiene moiety, making it an interesting subject for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tributyl[4-(1,3-dioxolan-2-yl)buta-1,3-dien-1-yl]stannane typically involves the reaction of tributylstannyl lithium with a suitable dioxolane derivative. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is often cooled to low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures consistent quality and yield. Purification steps, including distillation and recrystallization, are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
Tributyl[4-(1,3-dioxolan-2-yl)buta-1,3-dien-1-yl]stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or peracids, leading to the formation of oxidized tin derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced tin species.
Substitution: The compound can undergo substitution reactions where the tributylstannyl group is replaced by other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogens, organometallic reagents; reactions may require catalysts and are often conducted at controlled temperatures.
Major Products Formed
Oxidation: Oxidized tin derivatives.
Reduction: Reduced tin species.
Substitution: Various substituted tin compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
Tributyl[4-(1,3-dioxolan-2-yl)buta-1,3-dien-1-yl]stannane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Tributyl[4-(1,3-dioxolan-2-yl)buta-1,3-dien-1-yl]stannane involves its interaction with molecular targets through its tin atom and organic moieties. The compound can form complexes with various substrates, facilitating reactions such as bond formation or cleavage. The 1,3-dioxolane ring and butadiene moiety contribute to its reactivity and specificity in different chemical environments.
Comparación Con Compuestos Similares
Similar Compounds
Tributylstannane: A simpler stannane derivative without the dioxolane and butadiene groups.
Tributyltin chloride: Contains a tin atom bonded to three butyl groups and a chlorine atom.
Tributyl(1,3-dioxolan-2-ylmethyl)phosphonium bromide: Similar in structure but contains a phosphonium group instead of a stannane group.
Uniqueness
Tributyl[4-(1,3-dioxolan-2-yl)buta-1,3-dien-1-yl]stannane is unique due to its combination of a stannane core with a 1,3-dioxolane ring and a butadiene moiety. This unique structure imparts specific reactivity and properties that are not observed in simpler stannane derivatives or other similar compounds.
Propiedades
Número CAS |
214493-35-3 |
|---|---|
Fórmula molecular |
C19H36O2Sn |
Peso molecular |
415.2 g/mol |
Nombre IUPAC |
tributyl-[4-(1,3-dioxolan-2-yl)buta-1,3-dienyl]stannane |
InChI |
InChI=1S/C7H9O2.3C4H9.Sn/c1-2-3-4-7-8-5-6-9-7;3*1-3-4-2;/h1-4,7H,5-6H2;3*1,3-4H2,2H3; |
Clave InChI |
MYVSVXURMCAMFQ-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)C=CC=CC1OCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{[2-(1H-Indol-5-yl)-4-oxo-1,4-dihydroquinolin-8-yl]oxy}butanoic acid](/img/structure/B12566461.png)

![(Pyridine-2,6-diyl)bis[(2,4,6-trimethylphenyl)methanone]](/img/structure/B12566470.png)


![2(3H)-Benzothiazolone, 6-(1-oxopropyl)-3-[3-(1-piperidinyl)propyl]-](/img/structure/B12566483.png)
![3-Oxabicyclo[3.2.1]octane, 2,2,4,4-tetrafluoro-1,8,8-trimethyl-, (1S)-](/img/structure/B12566500.png)
![Phosphonic acid, [(2-iodoethoxy)methyl]-, bis(2,2,2-trifluoroethyl) ester](/img/structure/B12566510.png)
![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1-oxo-3-phenyl-, 1,1-dimethylethyl ester](/img/structure/B12566517.png)
![Benzoic acid, 4-methoxy-, 2-[(phenylimino)methyl]phenyl ester](/img/structure/B12566518.png)
![[(Oct-2-yn-1-yl)sulfanyl]benzene](/img/structure/B12566526.png)

